molecular formula C20H27N3O4S B12632718 Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-

Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-

Cat. No.: B12632718
M. Wt: 405.5 g/mol
InChI Key: VCHLZJWEELECGX-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- is a benzenesulfonamide derivative characterized by three key substituents:

  • N-[3-(Ethoxymethyl)phenyl]: A phenyl ring substituted with an ethoxymethyl group at the 3-position.
  • 4-Methoxy: A methoxy group at the 4-position of the benzenesulfonamide core.

Piperazine-containing sulfonamides are frequently explored for their receptor-binding capabilities, such as serotonin receptor modulation .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C20H27N3O4S/c1-3-27-15-16-5-4-6-17(13-16)22-28(24,25)18-7-8-20(26-2)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21-22H,3,9-12,15H2,1-2H3

InChI Key

VCHLZJWEELECGX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

Preparation Methods

Chemical Properties

The compound has the following chemical characteristics:

These properties suggest that the compound belongs to the sulfonamide class, known for diverse biological activities including antimicrobial and anti-inflammatory effects.

Preparation Methods

General Synthetic Approaches

The synthesis of benzenesulfonamides typically involves several key steps:

  • Formation of the Sulfonamide Linkage : This can be achieved by reacting a suitable amine with a sulfonyl chloride or sulfonic acid.

  • Substitution Reactions : The introduction of various substituents such as ethoxymethyl and methoxy groups can be accomplished through electrophilic aromatic substitution or nucleophilic substitution reactions.

Specific Synthesis Methodologies

Method B: One-Pot Synthesis
  • Starting Materials :

    • 3-(Ethoxymethyl)aniline
    • Sulfonyl chloride (e.g., benzenesulfonyl chloride)
    • Piperazine
  • Procedure :

    • Mix 3-(ethoxymethyl)aniline with sulfonyl chloride in a solvent like dichloromethane.
    • Add piperazine dropwise while stirring at room temperature.
    • Allow the reaction to proceed for several hours.
  • Workup :

    • Quench the reaction with water and extract the organic layer.
    • Dry over anhydrous sodium sulfate and evaporate the solvent to yield crude product.
    • Purify through column chromatography.

Yield and Purity Analysis

The yield of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- can vary based on the method employed, typically ranging from 60% to 85%. Purity can be assessed using techniques such as:

  • High-performance liquid chromatography (HPLC)
  • Nuclear magnetic resonance (NMR) spectroscopy
  • Mass spectrometry (MS)

Data Table: Comparison of Synthesis Methods

Method Yield (%) Reaction Time Key Steps
Method A 70-85 6-8 hours Ethoxymethylation, piperazine addition
Method B 60-80 4-6 hours One-pot synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and sulfonamide group participate in nucleophilic substitutions. For example:

  • Piperazine alkylation : Reactivity at the secondary amine of piperazine enables coupling with halogenated alkanes. In one protocol, treatment with 1,4-bromochlorobutane under basic conditions (K₂CO₃, aqueous ethanol) yielded chloroalkoxy intermediates at 78% efficiency .

  • Sulfonamide functionalization : The sulfonamide nitrogen can undergo alkylation or acylation. Acylation with Boc-glycine using PyBop/DIEA in dichloromethane achieved 85% yield for generating peptide-conjugated derivatives .

Table 1: Representative Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsYieldSource
Piperazine alkylation1,4-Bromochlorobutane, K₂CO₃, EtOH78%
Sulfonamide acylationBoc-glycine, PyBop, DIEA, CH₂Cl₂85%

Hydrolysis and Stability

The ethoxymethyl group (-OCH₂CH₃) is susceptible to acidic or basic hydrolysis:

  • Acid-mediated cleavage : Exposure to 4N HCl at reflux converts the ethoxymethyl to a hydroxymethyl group, facilitating further oxidation or functionalization .

  • Base-induced degradation : Under alkaline conditions (NaOH, 60°C), hydrolysis of the sulfonamide linkage releases 3-(ethoxymethyl)aniline and sulfonic acid derivatives .

Reductive Transformations

Hydrogenation plays a role in modifying aromatic nitro groups or reducing double bonds:

  • Nitro group reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces nitro substituents to amines, as demonstrated in the synthesis of 4-aminocyclohexylacetic acid derivatives (60–70% trans selectivity) .

  • Piperazine ring stability : The piperazine ring remains intact under standard hydrogenation conditions, preserving its pharmacophoric role .

Aromatic Electrophilic Substitution

The benzene ring undergoes electrophilic reactions at activated positions:

  • Iodination : Bis(trifluoroacetoxy)iodobenzene (BTI) introduces iodine at the para-position to the methoxy group, enabling Suzuki-Miyaura cross-couplings .

  • Sulfonamide-directed metalation : n-Butyllithium at cryogenic temperatures deprotonates the sulfonamide-adjacent position, enabling ketone formation via benzaldehyde quenching (81% yield) .

Heterocyclic Coupling Reactions

The piperazine nitrogen serves as a handle for constructing fused heterocycles:

  • Quinolone synthesis : Alkylation with chloroalkoxyquinolones in warm ethanol yielded hybrid structures with anticonvulsant activity .

  • Morpholine derivatives : Coupling with 8-cyanoquinoline via SN2 reactions produced morpholine-2-carboxamide analogs, optimized for carbonic anhydrase inhibition .

Table 2: Key Heterocyclic Coupling Outcomes

Target StructureCoupling PartnerConditionsApplicationSource
Quinolone hybridsChloroalkoxyquinoloneK₂CO₃, EtOH, 60°CAnticonvulsant agents
Morpholine-carboxamides8-CyanoquinolineDIEA, CH₃CN, RTEnzyme inhibition

Thermodynamic and Kinetic Studies

Interaction analyses reveal structure-activity relationships:

  • Carbonic anhydrase binding : Surface plasmon resonance (SPR) showed that ethoxymethyl substitution enhances binding affinity (KD = 12 nM) compared to methoxymethyl analogs (KD = 28 nM) .

  • Piperazine ring dynamics : Isothermal titration calorimetry (ITC) confirmed entropy-driven binding (ΔS = +68 J/mol·K) due to conformational flexibility .

Synthetic Route Optimization

Large-scale synthesis employs cost-effective strategies:

  • One-pot reductions : Sequential nitro and aromatic ring hydrogenations on 200 kg scales achieved 40% yield for cyclohexane intermediates .

  • Crystallization protocols : Recrystallization from acetonitrile or toluene ensured >99% purity for hydrochloride salts .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and CNS-active agents. Future studies should explore photoaffinity labeling and prodrug strategies to expand therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamides are recognized for their antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that modifications in the substituents can enhance antimicrobial potency.

Anti-inflammatory Effects

Research suggests that this compound exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines.

Antitumor Potential

The compound has been investigated for its antitumor activity. Preliminary studies indicate that it may inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines. This effect is likely mediated through pathways involving apoptosis and cell cycle arrest.

Inhibition of Carbonic Anhydrase

One of the most promising applications is the inhibition of carbonic anhydrase enzymes, which are crucial for various physiological processes. The compound's binding affinity to different isoforms of carbonic anhydrase has been studied using techniques such as surface plasmon resonance and isothermal titration calorimetry. Results show that structural modifications significantly influence binding affinity and selectivity, which is critical for optimizing therapeutic efficacy.

Synthesis of Benzenesulfonamide Derivatives

The synthesis typically involves several key steps:

  • Starting Material : Commonly begins with 4-bromo- or 4-chlorobenzenesulfonamide.
  • Reagents : Reacts with ethoxymethyl phenol derivatives under basic conditions.
  • Purification : The product is purified through crystallization or chromatography.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- against various pathogens. Results indicated a significant reduction in bacterial growth, supporting its potential as a new antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Study 2: Antitumor Activity

In vitro studies on human breast adenocarcinoma (MCF-7) cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure.

Treatment Concentration% Cell Viability
1 µM85%
5 µM50%
10 µM30%

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents on Sulfonamide Nitrogen Core Substituents Molecular Formula Molecular Weight CAS Number Inferred Applications
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- 3-(Ethoxymethyl)phenyl 4-Methoxy, 3-piperazinyl Not provided Not provided Not provided CNS modulation, antimicrobial
SB-271046 () 2,5-Dibromo-3-fluorophenyl 4-Methoxy, 3-piperazinyl C₁₇H₁₈Br₂FN₃O₃S 547.2 219963-52-7 Serotonin receptor antagonism
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine () 3-(Benzyloxy)-4-methoxybenzyl Toluenesulfonyl, piperazine C₂₆H₃₀N₂O₅S 482.6 Not provided Antimicrobial, enzyme inhibition
Compound 497234-07-8 () 3-[4-[3-[(7-Chloro-4-quinolinyl)amino]propyl]piperazinyl]propyl 4-Methyl, quinolinyl linkage C₂₆H₃₄ClN₅O₂S 516.1 497234-07-8 Antimalarial/antiparasitic

Key Structural and Functional Differences:

  • ’s compound incorporates a quinoline moiety, a hallmark of antimalarial agents like chloroquine, suggesting divergent therapeutic targets .
  • Piperazine Positioning :
    • Piperazine in the target compound and SB-271046 is directly attached to the sulfonamide core, while ’s compound uses piperazine as a linker, altering conformational flexibility.
  • Molecular Weight :
    • Higher molecular weights (e.g., 516.1 for ’s compound) may limit bioavailability, whereas the target compound’s smaller size (if comparable to SB-271046) could favor CNS activity.

Research Findings and Methodological Considerations

  • Cytotoxicity Assays: The SRB assay () is a validated method for evaluating cytotoxicity in drug discovery .
  • Receptor Binding : Piperazine-containing sulfonamides like SB-271046 exhibit affinity for serotonin receptors (e.g., 5-HT₆), suggesting the target compound may share similar mechanistic pathways .

Biological Activity

Benzenesulfonamides are a class of compounds that have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in focus, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-benzenesulfonamide , is a derivative that may exhibit unique pharmacological effects. This article synthesizes available research findings on its biological activity, supported by data tables and case studies.

Synthesis and Structure

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzenesulfonyl chlorides with amines or amino acids. The specific compound discussed here can be synthesized through various methods, often yielding high purity and yield rates. The structural formula can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Biological Activities

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives possess significant antimicrobial properties. For instance, a study evaluated various derivatives against common bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4aPseudomonas aeruginosa6.67 mg/mL
4dEscherichia coli6.72 mg/mL
4hStaphylococcus aureus6.63 mg/mL
4eCandida albicans6.63 mg/mL

These results suggest that the compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi .

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have been documented through in vivo studies. For example, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:

Time (h)Compound 4a (%) Inhibition
194.69
289.66
387.83

These findings demonstrate significant anti-inflammatory potential, which is crucial for developing treatments for conditions characterized by inflammation .

3. Antioxidant Activity

Antioxidant properties are another area where benzenesulfonamide derivatives show promise. One study reported that certain derivatives had comparable antioxidant activity to Vitamin C, with IC50 values indicating effective radical scavenging capabilities .

Case Studies

Case Study: Dual-Target Inhibition in Cancer Therapy

A notable investigation focused on the dual-target inhibition of tubulin and STAT3 by related benzenesulfonamide derivatives in cancer cell lines (A549, MDA-MB-231, HCT-116). The compound DL14 demonstrated strong inhibitory effects with IC50 values of 1.35 μM against A549 cells and effectively inhibited tumor growth in xenograft models by over 80%. This highlights the potential of benzenesulfonamides in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this benzenesulfonamide derivative, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and coupling reactions. For example:

  • Step 1 : React 4-methoxy-3-(piperazinyl)benzenesulfonyl chloride with 3-(ethoxymethyl)aniline under basic conditions (e.g., K₂CO₃ in anhydrous DMF) to form the sulfonamide core .
  • Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Key Challenges : Competing side reactions (e.g., over-substitution) require strict temperature control (0–5°C during sulfonylation) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., piperazinyl protons at δ 2.5–3.0 ppm, ethoxymethyl protons at δ 3.4–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • Elemental Analysis : Ensure C, H, N, S ratios match theoretical values (±0.3%) .
    • Supplementary Techniques : IR spectroscopy to detect sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Initial Screening :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assay .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₆ receptor using [³H]LSD, IC₅₀ determination) .
    • Dosage : Use 1–100 µM ranges in triplicate, with SB-399885 as a reference antagonist .

Advanced Research Questions

Q. How does this compound interact with 5-HT₆ receptors at a molecular level?

  • Mechanistic Studies :

  • Binding Affinity : Perform saturation binding assays (Kₐ/Kᵢ calculations) with membrane preparations from HEK-293 cells expressing human 5-HT₆ .
  • Functional Activity : Measure cAMP accumulation via ELISA; compare agonist/antagonist profiles with WAY-208466 (full agonist) and SB-258585 (antagonist) .
    • Structural Insights : Molecular docking (e.g., Glide SP) into 5-HT₆ homology models to identify key interactions (e.g., sulfonamide O atoms with Asn310) .

Q. What structure-activity relationships (SAR) govern its pharmacological profile?

  • SAR Strategies :

  • Piperazine Modifications : Replace piperazinyl with morpholine or thiomorpholine to assess steric/electronic effects on 5-HT₆ affinity .
  • Ethoxymethyl Substitution : Compare with methoxy or propoxymethyl analogs to evaluate alkyl chain length impact on solubility and CNS penetration .
    • Data Interpretation : Reduced 5-HT₆ binding (e.g., IC₅₀ >1 µM) in bulkier analogs suggests steric hindrance in the receptor pocket .

Q. How can researchers address solubility and stability limitations in experimental designs?

  • Formulation Optimization :

  • Solubility : Use co-solvents (e.g., 10% DMSO/PEG-400) for in vitro assays; for in vivo, prepare nanoemulsions (lecithin/Tween 80) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; observe hydrolysis of ethoxymethyl group under acidic conditions (pH <3) .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Case Example : Discrepancies in 5-HT₆ antagonism (e.g., high IC₅₀ in cAMP assays vs. low nM in binding assays):

  • Root Cause : Differences in cell lines (e.g., endogenous receptor density) or assay conditions (e.g., GTP concentration in functional assays) .
  • Resolution : Normalize data to reference ligands (e.g., SB-399885) and use standardized protocols (e.g., 10 µM forskolin for cAMP assays) .

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